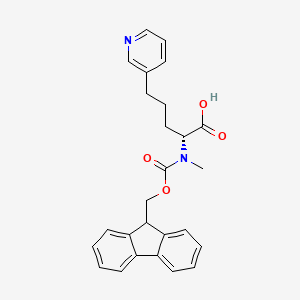
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(pyridin-3-yl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(pyridin-3-yl)pentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyridine ring, and a pentanoic acid backbone. This compound is often used in peptide synthesis and other organic chemistry applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(pyridin-3-yl)pentanoic acid typically involves multiple steps:
Fmoc Protection:
Coupling Reactions: Using coupling agents like EDCI or DCC to form amide bonds.
Purification: Techniques such as column chromatography to purify the final product.
Industrial Production Methods
Industrial production may involve automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions may target the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDCI, DCC, HATU.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Organic Synthesis: Acts as an intermediate in various organic reactions.
Biology
Bioconjugation: Utilized in the conjugation of biomolecules for research purposes.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action for ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(pyridin-3-yl)pentanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amine functionality during synthesis, allowing for selective reactions. The pyridine ring can participate in coordination chemistry, influencing the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(phenyl)pentanoic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(pyridin-2-yl)pentanoic acid: Similar structure but with the pyridine ring in a different position.
Uniqueness
The presence of the pyridine ring in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(pyridin-3-yl)pentanoic acid provides unique electronic and steric properties, making it distinct from other similar compounds.
特性
分子式 |
C26H26N2O4 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-pyridin-3-ylpentanoic acid |
InChI |
InChI=1S/C26H26N2O4/c1-28(24(25(29)30)14-6-8-18-9-7-15-27-16-18)26(31)32-17-23-21-12-4-2-10-19(21)20-11-3-5-13-22(20)23/h2-5,7,9-13,15-16,23-24H,6,8,14,17H2,1H3,(H,29,30)/t24-/m1/s1 |
InChIキー |
FIVDHSYJYZJHBX-XMMPIXPASA-N |
異性体SMILES |
CN([C@H](CCCC1=CN=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CN(C(CCCC1=CN=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


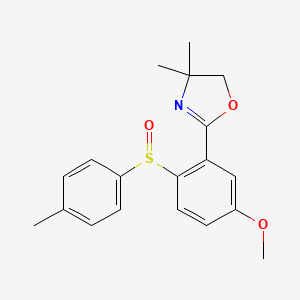
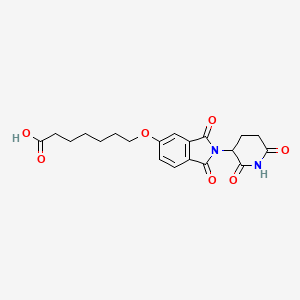
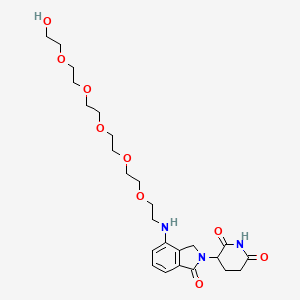

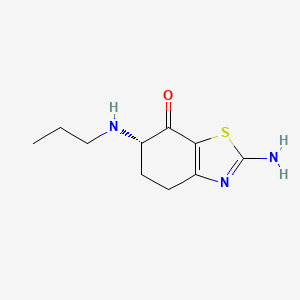
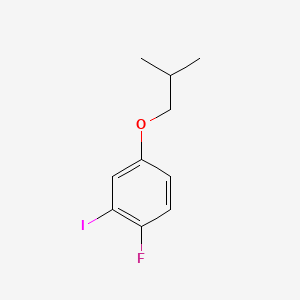
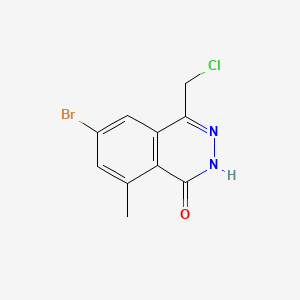
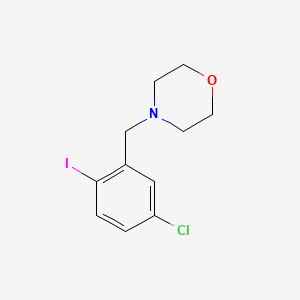
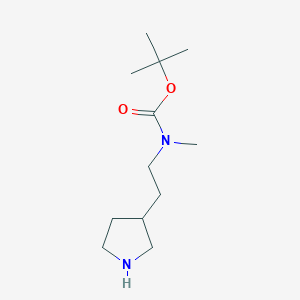
![3-(2,3-Difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14769240.png)
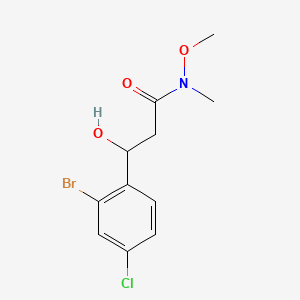
![Methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14769249.png)
![3-Amino-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14769254.png)

